molecular formula C22H23N5O3S B2830359 (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 370855-94-0

(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2830359
CAS No.: 370855-94-0
M. Wt: 437.52
InChI Key: XASLHFKCLFRVRU-HMMYKYKNSA-N
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Description

(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a dimethylamino group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazole derivative and 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the thiazole derivative and 2-nitrophenylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-(dimethylamino)benzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but lacks the nitro group.

    (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-chlorophenyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure but contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one distinguishes it from other similar compounds, potentially contributing to its unique chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-24(2)17-9-7-16(8-10-17)15-20-21(28)23-22(31-20)26-13-11-25(12-14-26)18-5-3-4-6-19(18)27(29)30/h3-10,15H,11-14H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASLHFKCLFRVRU-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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